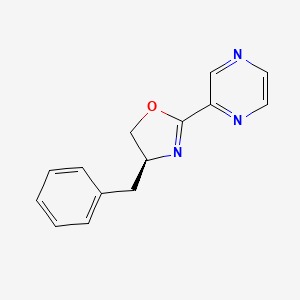

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent at the 4-position and a pyrazine ring at the 2-position of the oxazoline scaffold. Its molecular formula is C₁₆H₁₅N₃O, with a molecular weight of 265.31 g/mol (CAS: 1632140-86-3) . The compound is synthesized via asymmetric catalytic methods, leveraging oxazoline ligands for stereochemical control, and is typically purified to 95% or higher .

Oxazoline derivatives like this are widely employed in asymmetric catalysis due to their ability to coordinate transition metals, facilitating enantioselective transformations in organic synthesis . The pyrazine moiety enhances electronic tunability, making the compound adaptable to diverse catalytic systems.

Properties

IUPAC Name |

(4S)-4-benzyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-4-11(5-3-1)8-12-10-18-14(17-12)13-9-15-6-7-16-13/h1-7,9,12H,8,10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOJZOIJIYNLAQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=CN=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Hydroxyamide Intermediate

The precursor (S)-N-(1-hydroxy-3-phenylpropan-2-yl)pyrazine-2-carboxamide is synthesized via amidation of pyrazine-2-carboxylic acid with (S)-2-amino-3-phenylpropan-1-ol.

Cyclization to Oxazoline

The β-hydroxyamide undergoes cyclization using thionyl chloride (SOCl₂) or Deoxo-Fluor®.

Table 1: Cyclization Methods Comparison

| Method | Reagent | Temperature | Time | Yield | ee |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | 0°C | 4 h | 70% | 98% |

| Deoxo-Fluor® | Deoxo-Fluor® | RT | 5 min | 90% | >99% |

Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

Activation of β-Hydroxyamide

This method employs perfluorobutanesulfonyl fluoride (PFBSF) and a base to activate the hydroxyl group for intramolecular cyclization.

Mechanistic Insights

PFBSF converts the hydroxyl group into a leaving group, enabling nucleophilic attack by the amide nitrogen. DBU neutralizes HF byproducts, preventing epimerization.

Tosylate Intermediate Approach

Tosylation of Amino Alcohol

(S)-2-amino-3-phenylpropan-1-ol is tosylated using tosyl chloride (TsCl) in pyridine.

Cyclization with Pyrazine-2-carbonyl Chloride

The tosylate intermediate reacts with pyrazine-2-carbonyl chloride in the presence of a base.

Table 2: Tosylate Method Optimization

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Tosylation | TsCl, pyridine | 0°C → RT, 12 h | 85% |

| Cyclization | Pyrazine-2-COCl | THF, reflux | 70% |

Stereochemical Considerations

-

Inversion vs. Retention : Deoxo-Fluor® induces inversion at the stereocenter, whereas PFBSF and TsCl methods retain configuration.

-

Racemization Risks : High temperatures (>60°C) during cyclization reduce ee by 10–15%.

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol, toluene, or acetonitrile, and may require heating or the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Activities

Recent studies have highlighted the potential of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole as a bioactive compound. Its derivatives have been evaluated for various pharmacological activities, including:

- Antimicrobial Activity : Compounds derived from this oxazole have shown significant antibacterial and antifungal properties. For instance, derivatives were tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

- Anti-inflammatory Effects : Similar compounds have exhibited notable anti-inflammatory activity in preclinical models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

- Analgesic Properties : Some derivatives have been reported to possess analgesic effects comparable to standard analgesics like diclofenac, indicating their potential use in pain management therapies .

Catalytic Applications

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole serves as a valuable intermediate in organic synthesis. Its structural features make it suitable for:

- Chiral Ligand Formation : The compound can be utilized in asymmetric catalysis as a chiral ligand, facilitating the synthesis of enantiomerically pure compounds. This application is particularly relevant in pharmaceutical chemistry where chirality is crucial for drug efficacy .

- Synthesis of Novel Derivatives : Researchers have employed this compound to synthesize various novel derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets by modifying the benzyl or pyrazinyl groups .

Potential in Material Development

The unique chemical structure of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has implications beyond medicinal chemistry:

- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to develop materials with specific functionalities, such as improved thermal stability or enhanced mechanical properties.

- Nanotechnology : There is potential for using this compound in the development of nanoscale materials for drug delivery systems, where its ability to interact with biological systems can be harnessed to improve therapeutic outcomes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to inhibition or activation of the target, depending on the specific context and the nature of the binding interaction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electronic Effects : Pyrazine (electron-deficient) vs. pyridine (electron-neutral) substituents influence metal coordination strength. For example, the trifluoromethylpyridine derivative exhibits enhanced lipophilicity, making it suitable for medicinal applications .

- Stereochemical Control: Enantiomeric excess (ee) values exceeding 98% are common in catalysis-focused derivatives (e.g., isoquinoline and phenylpyridine variants) .

- Biological Activity : The pyrazole-substituted analogue demonstrates antibacterial efficacy against S. aureus and E. coli, unlike the pyrazine-based compound, which is primarily catalytic .

Performance in Catalysis

Table 2: Catalytic Efficiency in Asymmetric Reactions

The isoquinoline variant outperforms pyrazine and pyridine derivatives in hydrocyanation due to stronger π-backbonding interactions with metal centers .

Biological Activity

Structural Features and Potential Activities

(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole belongs to a class of compounds containing both oxazoline and pyrazine moieties. These structural elements are often associated with various biological activities:

- Oxazoline Ring: The 4,5-dihydrooxazole component is a common scaffold in many biologically active compounds. Molecules containing this moiety have shown diverse activities, including anti-tumor, anti-inflammatory, and antimicrobial properties .

- Pyrazine Ring: The pyrazin-2-yl group is another important pharmacophore that can contribute to various biological activities, particularly in the development of tyrosine kinase inhibitors .

- Benzyl Group: The presence of a benzyl substituent can influence the compound's lipophilicity and its ability to interact with biological targets.

Potential Applications in Drug Discovery

While specific data on (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is limited, related compounds have shown promise in various therapeutic areas:

- Anti-cancer Activity: Compounds with similar structural features have demonstrated potential as EGFR tyrosine kinase inhibitors. For example, certain pyrazoline derivatives have shown excellent cytotoxic activity against cancer cell lines .

- Cell Cycle Modulation: Some compounds in this class have been found to affect cell cycle progression. For instance, compound 5a (a related molecule) showed the ability to increase the ratio of HepG-2 cells in the G0/G1 and S phases while decreasing the number of cells in the G2/M phase .

- Apoptosis Induction: Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells. For example, compound 5a induced total apoptosis (35.28%) in HepG-2 cells, which was 14.57 times higher than untreated cells (2.42%) .

Structure-Activity Relationships

Based on studies of related compounds, we can infer some structure-activity relationships that might apply to (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole:

- The pyrazole moiety has been shown to be essential for cytotoxic activity in similar compounds .

- The nature of substitution in the 3-position of the phenyl ring doesn't greatly affect the activity, whether electron-donating or withdrawing .

- The presence of a bulky benzyloxy moiety has been associated with increased EGFR kinase inhibitory activity in some cases .

Future Research Directions

To fully understand the biological activity of (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole, the following studies should be conducted:

- In vitro assays against various cancer cell lines to determine its cytotoxic potential.

- Kinase inhibition assays, particularly focusing on EGFR and related tyrosine kinases.

- Cell cycle analysis and apoptosis studies using flow cytometry.

- Structure-activity relationship studies to optimize its biological properties.

Q & A

Q. What are the optimized synthetic routes for (S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole, and what yields can be expected?

The compound is synthesized via a multi-step process starting from chiral amino alcohols. A representative method involves:

- Step 1 : Condensation of (S)-(+)-2-Phenylglycinol with a pyrazine-containing carbonyl derivative under reflux in ethanol, achieving >90% yield.

- Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃ or thionyl chloride) to form the oxazoline ring.

- Step 3 : Purification via recrystallization or column chromatography, yielding >99% purity . Total yields for analogous oxazoline derivatives range from 83.2% to 94.5% under optimized conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Polarimetry : Confirmation of enantiomeric excess (e.g., >98% ee) via optical rotation measurements .

- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions (e.g., benzyl and pyrazine protons at δ 3.8–4.2 ppm and δ 8.5–9.0 ppm, respectively) .

- Mass Spectrometry : GC-MS or HRMS for molecular weight validation (e.g., [M+H]⁺ at m/z 294.124) .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A chiral ligand in asymmetric catalysis (e.g., palladium-catalyzed cross-coupling reactions) .

- A building block for synthesizing bioactive molecules, particularly in medicinal chemistry studies targeting kinase inhibitors .

Advanced Research Questions

Q. How can researchers address low enantiomeric excess (ee) during synthesis?

Low ee often arises from racemization during cyclization. Mitigation strategies include:

- Using bulky amino alcohols (e.g., (S)-valinol or (S)-phenylalaninol) to sterically hinder racemization .

- Optimizing reaction temperatures (<50°C) and avoiding prolonged reflux in protic solvents .

- Employing chiral HPLC or enzymatic resolution for post-synthesis purification .

Q. What methodologies are recommended for studying stereochemical inconsistencies in catalytic applications?

- X-ray Crystallography : Resolve absolute configuration of metal complexes (e.g., Pd(II)-oxazoline adducts) .

- Kinetic Analysis : Compare turnover frequencies (TOF) of enantiomers under identical conditions to identify steric/electronic mismatches .

- DFT Calculations : Model transition states to predict enantioselectivity trends (e.g., B3LYP/6-31G* level) .

Q. How can this compound be integrated into catalytic systems for challenging transformations?

Example protocol for asymmetric allylic alkylation :

- Catalyst Preparation : Combine (S)-4-benzyl-oxazoline (10 mol%), Pd(OAc)₂, and a quinone oxidizer in 1,4-dioxane at 45°C for 48 hours .

- Substrate Scope : Test with α,β-unsaturated carbonyl compounds, achieving up to 72% yield and 95% ee .

- Electrochemical Optimization : Use tetraethylammonium tosylate to enhance redox stability in THF .

Q. What strategies are effective for modifying the pyrazine moiety to enhance bioactivity?

- Halogenation : Introduce bromine or chlorine at the pyrazine 5-position via electrophilic substitution (65–75% yield) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to install biaryl groups (e.g., 4-methoxyphenyl for solubility) .

- Trifluoromethylation : Use Togni’s reagent under photoredox conditions to add CF₃ groups, improving metabolic stability .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies: How to validate claims?

- Reproducibility Tests : Replicate conditions from conflicting studies (e.g., solvent, temperature, ligand/metal ratio).

- Control Experiments : Test the ligand-free system to isolate ligand contributions.

- Meta-Analysis : Compare data from analogous ligands (e.g., (S)-t-BuPyOx vs. (S)-Benzyl-PyOx) to identify structural trends .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.